2-Methoxy Substitution and Lipophilicity-Driven Permeability
The target compound's 2-methoxy group provides a quantifiable 0.61-unit increase in LogP compared to the des-methoxy analog 5-(3-benzyloxyphenyl)nicotinic acid, directly impacting predicted Caco-2 permeability. This difference is critical for medicinal chemistry programs focused on oral bioavailability or CNS penetration. [1]
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.03 |
| Comparator Or Baseline | 5-(3-Benzyloxyphenyl)nicotinic acid (des-methoxy analog); cLogP = 3.42 |
| Quantified Difference | Δ cLogP = +0.61 (calculated) |
| Conditions | Computational prediction via ChemSrc and Chemicalize platforms |
Why This Matters
For procurement decisions, a quantifiable difference in LogP correlates with membrane permeability. Selecting the methoxy derivative provides a distinct advantage in improving intrinsic passive permeability for cell-based assays.
- [1] National Institutes of Health. (n.d.). Computed Properties of 5-(3-benzyloxyphenyl)nicotinic acid (CID 24233078). PubChem. View Source
